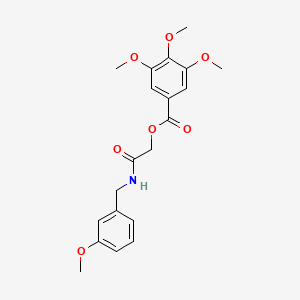

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((3-Methoxybenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C20H23NO7 and its molecular weight is 389.404. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity Analysis

Analytical methods for determining antioxidant activity are crucial in various fields, including food engineering, medicine, and pharmacy. The study of antioxidants involves several tests based on the transfer of a hydrogen atom or an electron to assess antioxidant capacity. These tests, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH, rely on spectrophotometry to monitor the chemical reactions involved. Such assays have been applied successfully in analyzing antioxidants or determining the antioxidant capacity of complex samples. Complementary methods, like electrochemical (bio)sensors, offer additional insights into the mechanisms and kinetics of antioxidant processes, enhancing the understanding of antioxidant activity in scientific research (Munteanu & Apetrei, 2021).

Environmental Impact of Chemical Compounds

The occurrence, fate, and behavior of parabens in aquatic environments have been extensively reviewed, with a focus on their biodegradability and ubiquity in surface water and sediments. Parabens, including those containing methoxy groups, can form halogenated by-products when reacting with free chlorine, which are more stable and persistent than their parent compounds. This highlights the environmental persistence and potential toxicity of methoxy-containing compounds in water bodies, necessitating further studies to improve our understanding of their impacts (Haman et al., 2015).

Enzymatic Treatment of Organic Pollutants

Enzymatic approaches for the remediation of various organic pollutants have attracted significant interest. The use of enzymes, in the presence of redox mediators, enhances the efficiency of degrading recalcitrant compounds found in industrial wastewater. This method has shown potential in degrading a wide spectrum of aromatic compounds, offering a promising alternative to conventional treatment methods. The combination of enzyme and redox mediator systems could play a vital role in the future of environmental remediation, demonstrating the diverse applications of chemical compounds in pollution treatment (Husain & Husain, 2007).

Mechanism of Action

Target of Action

It’s structurally related to gallic acid and methyl gallates , which are known to interact with a variety of biological targets, including enzymes and receptors involved in inflammation and cancer .

Mode of Action

Its structural analogs, gallic acid and methyl gallates, are known for their antioxidant and free radical scavenging properties . They protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .

Biochemical Pathways

Based on its structural similarity to gallic acid and methyl gallates , it may be involved in pathways related to inflammation, cancer, and oxidative stress .

Pharmacokinetics

Its structural analogs are known to have good bioavailability and are well-absorbed in the gastrointestinal tract .

Result of Action

Its structural analogs are known to have antimicrobial, anti-inflammatory, and anticancer properties . They are also known to protect against oxidative stress and DNA damage .

Properties

IUPAC Name |

[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO7/c1-24-15-7-5-6-13(8-15)11-21-18(22)12-28-20(23)14-9-16(25-2)19(27-4)17(10-14)26-3/h5-10H,11-12H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMGLFPLQJLSRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[(furan-2-yl)methyl]-N-[(2-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2779828.png)

![N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2779831.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2779833.png)

![3-[(2E)-but-2-en-1-yl]-1,7-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2779836.png)

![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol](/img/structure/B2779838.png)

![Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B2779842.png)

![ethyl (2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2779843.png)

![4-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B2779844.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779846.png)

![N-(3,4-dichlorophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2779847.png)

![benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)